molecular formula C23H22N3NaO6S2 B12770837 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt CAS No. 34328-00-2

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt

Cat. No.: B12770837
CAS No.: 34328-00-2
M. Wt: 523.6 g/mol
InChI Key: CMKGDUPYPXXDAC-JJQRAXEFSA-M
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Description

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is a complex organic compound with a unique structure that combines benzoxazole, imidazolidinylidene, and sulfonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt typically involves multiple steps The imidazolidinylidene moiety is then synthesized and attached to the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.

    Substitution: The benzoxazole and imidazolidinylidene moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazolidinylidene moieties.

Scientific Research Applications

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or marker in biological assays due to its unique structural features.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzoxazole and imidazolidinylidene moieties may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar chemical reactivity and biological activity.

    Imidazolidinylidene derivatives: Compounds with the imidazolidinylidene moiety may have comparable mechanisms of action and applications.

    Sulfonic acid derivatives: These compounds possess the sulfonic acid group, contributing to their solubility and reactivity.

Uniqueness

3(2H)-Benzoxazolepropanesulfonic acid, 2-((3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)ethylidene)-, monosodium salt is unique due to its combination of benzoxazole, imidazolidinylidene, and sulfonic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

34328-00-2

Molecular Formula

C23H22N3NaO6S2

Molecular Weight

523.6 g/mol

IUPAC Name

sodium;3-[(2E)-2-[(2E)-2-[3-(2-hydroxyethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C23H23N3O6S2.Na/c27-15-14-25-19(22(28)26(23(25)33)17-7-2-1-3-8-17)11-12-21-24(13-6-16-34(29,30)31)18-9-4-5-10-20(18)32-21;/h1-5,7-12,27H,6,13-16H2,(H,29,30,31);/q;+1/p-1/b19-11+,21-12+;

InChI Key

CMKGDUPYPXXDAC-JJQRAXEFSA-M

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\3/N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])/N(C2=S)CCO.[Na+]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=C3N(C4=CC=CC=C4O3)CCCS(=O)(=O)[O-])N(C2=S)CCO.[Na+]

Origin of Product

United States

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